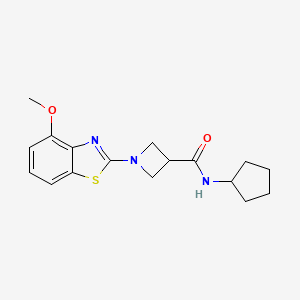

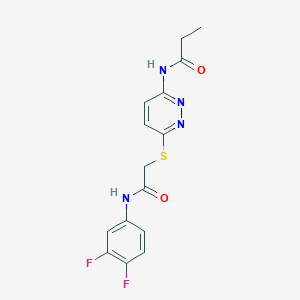

N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

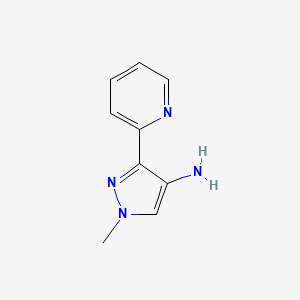

“N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound that has been found in many biologically active compounds . Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring is known to undergo various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用

Synthesis and Derivative Formation

The compound N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is closely related to a wide range of synthetic derivatives that have been explored for their potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. While the specific compound was not directly identified in available research, related compounds have been synthesized and investigated for various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Antimicrobial and Antifungal Activities : Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound showed notable antibacterial activity against Gram-positive bacteria, specifically S. aureus (Abd Alhameed et al., 2019).

Anti-inflammatory and Analgesic Properties : Benzothiazole derivatives, including thiazole/oxazole substituted benzothiazole derivatives, were synthesized and evaluated for their anti-inflammatory and analgesic activities. One particular compound outperformed the reference drug in tests conducted on albino rats, highlighting its potential as a COX-2 inhibitor with significant analgesic and anti-inflammatory effects (Kumar & Singh, 2020).

Cytotoxic Activities Against Cancer Cells : Research into the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds synthesized from reactions involving 4-methoxyphenylamino groups, revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies suggest the potential of such compounds in cancer research and therapy (Hassan et al., 2014).

作用機序

Target of Action

Similar compounds with aminothiazole moieties have been shown to exhibit antimicrobial activities . These compounds may interact with various enzymes and proteins in microbial cells, disrupting their normal functions and leading to cell death.

Mode of Action

It’s likely that the compound interacts with its targets by binding to active sites or other critical regions, thereby inhibiting the function of the target molecules . This interaction can lead to changes in the normal biochemical processes of the cells, resulting in the observed antimicrobial effects.

Biochemical Pathways

Similar compounds have been shown to interfere with essential biochemical pathways in microbial cells . These disruptions can lead to a variety of downstream effects, including impaired cell growth, protein synthesis, and ultimately cell death.

Result of Action

Based on the antimicrobial activities of similar compounds, it can be inferred that the compound may lead to cell death in microbial organisms .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-cyclopentyl-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-22-13-7-4-8-14-15(13)19-17(23-14)20-9-11(10-20)16(21)18-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLGKJCBQGUITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

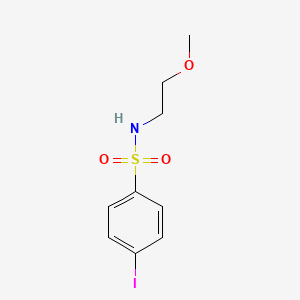

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride](/img/structure/B2812075.png)

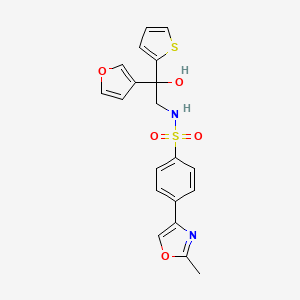

![2-{Methyl[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2812078.png)

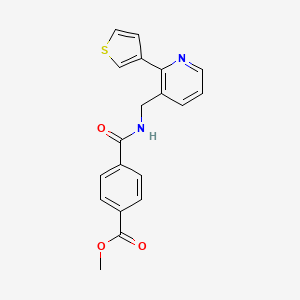

![(2Z)-7-fluoro-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B2812081.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2812084.png)

![4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2812089.png)